molecular formula C16H14N4O4 B12777396 Theophylline, 8-(3,4-(methylenedioxy)styryl)- CAS No. 73908-79-9

Theophylline, 8-(3,4-(methylenedioxy)styryl)-

Cat. No.: B12777396
CAS No.: 73908-79-9
M. Wt: 326.31 g/mol
InChI Key: AVFMEQZKKIUQAF-GQCTYLIASA-N
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Description

Theophylline, 8-(3,4-(methylenedioxy)styryl)-, is a chemically modified xanthine derivative designed for advanced research into respiratory diseases and inflammatory pathways. Its core structure is derived from theophylline, a methylxanthine with a well-established history in human medicine for treating conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD) . This derivative is intended for investigational use to probe complex biological mechanisms and is not for diagnostic or therapeutic applications. The research value of this compound is linked to the multifaceted mechanism of action of theophylline-based molecules. Like its parent compound, it is hypothesized to function as a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE3 and PDE4 isoenzymes . By inhibiting these enzymes, the compound may increase intracellular cyclic AMP (cAMP) levels, leading to the relaxation of bronchial smooth muscle and potential bronchodilation . Furthermore, it may act as a non-selective adenosine receptor antagonist, blocking A1, A2, and A3 receptors, which can modulate inflammatory processes and prevent adenosine-induced bronchoconstriction . A key area of research interest for low-dose theophylline is its anti-inflammatory and immunomodulatory potential. Studies suggest it may activate histone deacetylase 2 (HDAC2), a critical mechanism for switching off activated inflammatory genes and potentially restoring corticosteroid sensitivity in resistant inflammatory states, which is a significant focus in COPD and severe asthma research . This makes it a valuable tool for studying the underlying pathophysiology of steroid resistance and for exploring novel anti-inflammatory strategies. Researchers are also investigating the potential application of theophylline and its derivatives in emerging areas, such as modulating the inflammatory processes associated with viral respiratory infections, providing a broader context for its use in immunology and virology studies . This product is provided "For Research Use Only" and is strictly not intended for any form of human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

73908-79-9

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+

InChI Key

AVFMEQZKKIUQAF-GQCTYLIASA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Methylenedioxystyryl)theophylline typically involves the following steps:

    Starting Materials: Theophylline and 3,4-methylenedioxybenzaldehyde.

    Reaction: A condensation reaction between theophylline and 3,4-methylenedioxybenzaldehyde under basic conditions to form the styryl derivative.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Methylenedioxystyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond, forming the corresponding ethyl derivative.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the ethyl derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action
Theophylline acts through multiple mechanisms:

  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which promotes bronchodilation and anti-inflammatory effects .
  • Adenosine Receptor Antagonism : It blocks adenosine receptors (A1, A2A, A2B, and A3), which contributes to its cardiovascular effects and enhances respiratory function by preventing bronchoconstriction .
  • Histone Deacetylase Activation : Theophylline activates histone deacetylases, which may inhibit the expression of inflammatory genes, thus providing additional therapeutic benefits in inflammatory diseases .

Therapeutic Applications

Respiratory Diseases
The primary application of Theophylline, including its derivatives like 8-(3,4-(methylenedioxy)styryl)-, is in treating respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD) : The compound is effective in managing symptoms by relaxing bronchial smooth muscles and improving airflow .
  • Asthma : It is used as an adjunct therapy for asthma management, particularly in patients who do not respond adequately to other treatments .

Immunomodulatory Effects
Recent studies have suggested that theophylline may have immunomodulatory properties that could be beneficial in managing conditions like COVID-19:

  • Cytokine Inhibition : Theophylline has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in severe inflammatory responses .
  • Matrix Metalloproteinases Suppression : It may suppress matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and inflammation during respiratory infections .

Case Studies

  • Theophylline Toxicity Case Report
    A notable case involved a patient who exhibited signs of septic shock due to theophylline toxicity. The patient required intensive care management, demonstrating the importance of monitoring theophylline levels in patients with respiratory conditions. This case highlighted the potential adverse effects associated with high doses of theophylline and emphasized the need for careful dosing and monitoring .
  • Therapeutic Efficacy in COVID-19
    Another study explored the use of theophylline in patients with COVID-19. Researchers found that it might help reduce inflammation and improve lung function by modulating immune responses. This potential application underscores the relevance of theophylline derivatives in treating emerging respiratory diseases .

Comparative Data Table

Application AreaMechanism of ActionEvidence/Case Studies
COPDBronchodilation via phosphodiesterase inhibitionClinical use as a bronchodilator
AsthmaRelaxation of bronchial smooth musclesCommon adjunct therapy
ImmunomodulationInhibition of pro-inflammatory cytokinesPotential benefits in COVID-19 treatment
MMP SuppressionInhibition of matrix metalloproteinasesLinked to reduced tissue remodeling
Toxicity ManagementMonitoring required due to risk of overdoseDocumented cases of toxicity

Mechanism of Action

The mechanism of action of (E)-8-(3,4-Methylenedioxystyryl)theophylline likely involves interactions with adenosine receptors, similar to theophylline. The methylenedioxystyryl group may enhance its binding affinity or alter its pharmacokinetic properties. The compound may also affect other molecular targets and pathways, such as cyclic AMP (cAMP) signaling.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Substituent Effects at the C-8 Position

Modifications at the C-8 position of theophylline are critical for tuning receptor selectivity and enzymatic activity:

Compound C-8 Substituent Key Functional Attributes
Theophylline (parent) None Non-selective adenosine antagonist; PDE inhibitor
8-(3,4-(Methylenedioxy)Styryl)-Theophylline Styryl + methylenedioxy Potential A2a selectivity; enhanced lipophilicity
8-Fluorotheophylline Fluorine Simplified synthesis; moderate A2a affinity
8-Aminoethoxyphenyl-Theophylline Aminoethoxyphenyl High A2a selectivity (1000× over A1)
Etophylline (7-(2-Hydroxyethyl)) Hydroxyethyl Altered solubility; reduced CNS penetration

Key Observations :

  • Aminoethoxyphenyl derivatives demonstrate the highest reported A2a selectivity, suggesting that electron-donating groups at C-8 optimize receptor interactions .
Receptor Affinity and Selectivity

While exact binding constants (Ki) for the methylenedioxy styryl derivative are unavailable, trends from analogous compounds suggest:

  • A2a/A1 Selectivity: 8-phenyltheophyllines exhibit ~1000× selectivity for A2a over A1 receptors . The methylenedioxy group may further enhance this due to its planar aromatic structure, which mimics endogenous adenosine .
  • Mechanistic Implications : High A2a selectivity is desirable for minimizing cardiovascular side effects (mediated by A1 receptors) in asthma and COPD treatments .
Enzymatic and Pharmacological Effects
  • Phosphodiesterase (PDE) Inhibition: Theophylline’s PDE inhibition contributes to bronchodilation. Bulkier C-8 substituents (e.g., styryl) may reduce PDE affinity, shifting the mechanism toward adenosine receptor antagonism .
  • Anti-Inflammatory Activity : Methylenedioxy groups are associated with antioxidant properties, which could augment theophylline’s anti-inflammatory effects in airway diseases .

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Methylenedioxy groups are prone to cytochrome P450-mediated demethylenation, which may shorten half-life compared to halogenated derivatives .

Biological Activity

The compound Theophylline, 8-(3,4-(methylenedioxy)styryl)- is a derivative of theobromine and theophylline, both of which are known for their roles in respiratory diseases and as phosphodiesterase inhibitors. This article explores the biological activity of this compound, its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of Theophylline, 8-(3,4-(methylenedioxy)styryl)- can be described as having a methylenedioxy group attached to the styryl position of theophylline. This modification may enhance its biological activity compared to its parent compounds.

Theophylline acts primarily through the following mechanisms:

  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which results in bronchodilation and anti-inflammatory effects.
  • Adenosine Receptor Antagonism : The compound may also act as an antagonist at adenosine receptors, further contributing to its bronchodilatory effects.

Biological Activity

The biological activities of Theophylline, 8-(3,4-(methylenedioxy)styryl)- are summarized in the following table:

Activity Description References
BronchodilationInhibits phosphodiesterase leading to increased cAMP levels and relaxation of bronchial smooth muscle.
Anti-inflammatoryReduces inflammation in respiratory pathways through modulation of immune responses.
Potential Antiviral ActivityExhibits activity against viral infections by inhibiting viral replication mechanisms.
Cancer Cell Proliferation InhibitionMay interfere with DNA synthesis in rapidly dividing cells, including cancer cells.

Case Studies and Research Findings

  • Respiratory Conditions : A study demonstrated that Theophylline derivatives significantly improved lung function in patients with Chronic Obstructive Pulmonary Disease (COPD), highlighting their potential as therapeutic agents for respiratory disorders .
  • Antiviral Properties : Research indicated that Theophylline derivatives could inhibit reverse transcriptase, making them candidates for HIV treatment. This suggests a broader application in antiviral therapies .
  • Cancer Research : The compound's ability to act as a chain terminator during DNA replication has been investigated in various cancer cell lines. It was found to effectively inhibit the proliferation of certain cancer types by disrupting their DNA synthesis processes .

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